REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10].CN(CCN(C)C)C.[Li]CCCC.[I:27]I>C1COCC1>[I:27][C:3]1[C:2]([NH:7][C:8](=[O:13])[C:9]([CH3:10])([CH3:12])[CH3:11])=[N:1][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
14.25 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
29.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-75 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at −75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 2 hours at −10° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium thiosulfate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (ether: cyclohexane=3:1) and N-(3-iodopyridin-2-yl)pivalamide (14.80 g, 61%)
|
Type
|
CUSTOM
|
Details
|
was thereby obtained
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
IC=1C(=NC=CC1)NC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |